An In-depth Technical Guide to the Spectral Analysis of 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate
An In-depth Technical Guide to the Spectral Analysis of 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate
This technical guide provides a comprehensive analysis of the spectral data for 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of this molecule. This document offers insights into the theoretical underpinnings and practical application of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental data for this specific compound is not widely published, this guide will present predicted spectral data based on the analysis of its constituent chemical moieties and established spectroscopic principles. This predictive approach serves as a robust framework for researchers undertaking the synthesis and characterization of this and related molecules.
Introduction
2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate is a molecule of interest in several scientific domains. Its structure, featuring both amide and ester functionalities, suggests potential applications in pharmaceutical development, where such motifs are common in drug candidates, and in polymer chemistry. The robust and unambiguous characterization of this molecule is a prerequisite for any further investigation into its properties and applications. This guide will walk you through the expected spectral data and the logic behind its interpretation.
Figure 1: Molecular Structure of 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons in a molecule.
Experimental Protocol:
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
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Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
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Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.
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Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts (δ) and coupling constants (J) to assign the signals to the respective protons in the molecule.
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.90 | d | 2H | Ar-H (ortho to ester C=O) |
| ~7.70 | d | 2H | Ar-H (ortho to amide C=O) |
| ~7.25 | d | 2H | Ar-H (meta to ester C=O) |
| ~7.20 | d | 2H | Ar-H (meta to amide C=O) |
| ~6.50 | t (broad) | 1H | N-H (amide) |
| ~4.40 | t | 2H | O-CH₂ |
| ~3.70 | q | 2H | N-CH₂ |
| ~2.40 | s | 3H | Ar-CH₃ (ester side) |
| ~2.38 | s | 3H | Ar-CH₃ (amide side) |
Interpretation:
The two aromatic rings are expected to show distinct signals due to their different electronic environments (one attached to an ester and the other to an amide). The protons ortho to the carbonyl groups will be the most deshielded. The ethyl linker will exhibit two signals: a triplet for the methylene group attached to the ester oxygen and a quartet for the methylene group attached to the amide nitrogen, with coupling to each other and the amide proton. The two methyl groups on the aromatic rings are expected to have very similar chemical shifts.
Figure 2: Predicted ¹H NMR Chemical Shift Correlations
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the number of non-equivalent carbon atoms and their chemical environments.
Experimental Protocol:
The experimental protocol is similar to that for ¹H NMR, but with a longer acquisition time due to the lower natural abundance of the ¹³C isotope. A proton-decoupled spectrum is typically acquired to simplify the spectrum to a series of single peaks for each unique carbon.
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~167.0 | C=O (Ester) |
| ~166.5 | C=O (Amide) |
| ~144.0 | Ar-C (para to ester C=O, with CH₃) |
| ~143.5 | Ar-C (para to amide C=O, with CH₃) |
| ~134.0 | Ar-C (ipso to amide C=O) |
| ~129.5 | Ar-CH (ortho to ester C=O) |
| ~129.0 | Ar-CH (meta to ester C=O) |
| ~128.5 | Ar-C (ipso to ester C=O) |
| ~127.0 | Ar-CH (ortho to amide C=O) |
| ~126.5 | Ar-CH (meta to amide C=O) |
| ~63.0 | O-CH₂ |
| ~40.0 | N-CH₂ |
| ~21.5 | Ar-CH₃ (ester side) |
| ~21.3 | Ar-CH₃ (amide side) |
Interpretation:
The two carbonyl carbons (ester and amide) are expected to be the most downfield signals. The aromatic carbons will appear in the range of 120-145 ppm, with the quaternary carbons generally having lower intensity. The aliphatic carbons of the ethyl linker will be the most upfield signals, followed by the methyl carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol:
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Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
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Analysis: The absorption bands are analyzed to identify characteristic functional group vibrations.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 | N-H stretch | Amide |
| 3100-3000 | C-H stretch | Aromatic |
| 3000-2850 | C-H stretch | Aliphatic |
| ~1720 | C=O stretch | Ester |
| ~1640 | C=O stretch (Amide I) | Amide |
| ~1610, ~1500 | C=C stretch | Aromatic |
| ~1550 | N-H bend (Amide II) | Amide |
| ~1270 | C-O stretch | Ester |
| ~1180 | C-N stretch | Amide |
Interpretation:
The IR spectrum will be characterized by strong carbonyl stretching bands for the ester and amide groups at distinct positions. The N-H stretch of the amide will appear as a single sharp peak around 3300 cm⁻¹. The aromatic C-H and C=C stretching vibrations will also be prominent. The region below 1500 cm⁻¹ is the "fingerprint region," which is unique to the molecule as a whole.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
Experimental Protocol:
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Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
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Ionization: The molecules are ionized, for example, by electron ionization (EI) or electrospray ionization (ESI).
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Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
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Detection: The separated ions are detected, and a mass spectrum is generated.
Predicted Mass Spectrometry Data (EI):
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Molecular Ion (M⁺): m/z = 297.1365 (calculated for C₁₈H₁₉NO₃)
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Major Fragments:
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m/z = 149: [CH₃C₆H₄COOCH₂CH₂]⁺
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m/z = 133: [CH₃C₆H₄CO]⁺ (from the ester side)
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m/z = 119: [CH₃C₆H₄CO]⁺ (from the amide side)
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m/z = 91: [C₇H₇]⁺ (tropylium ion)
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Figure 3: Predicted Major Fragmentation Pathways in EI-MS
Conclusion
The structural characterization of 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate can be effectively achieved through a combination of NMR and IR spectroscopy, and mass spectrometry. This guide provides a detailed prediction of the expected spectral data, offering a valuable reference for researchers working on the synthesis and analysis of this compound. The provided protocols and interpretations are based on well-established principles and data from closely related structures, ensuring a high degree of confidence in the predicted outcomes.
References
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Samanta, S., et al. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry. Retrieved from [Link]
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Saeed, A., Rafique, H., & Flörke, U. (2008). Methyl 4-methylbenzoate. ResearchGate. Retrieved from [Link]
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BU CyberSec Lab. (n.d.). 2-[(4-Methylbenzoyl)Amino]Ethyl 4-Methylbenzoate. Retrieved from [Link]
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Unknown. (n.d.). Ethyl 4 Aminobenzoate Ir Spectrum Analysis. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 4-[(2-methylbenzoyl)amino]benzoate. Retrieved from [Link]
